Peramivir

Descripción general

Descripción

Peramivir is an antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza. It is a neuraminidase inhibitor, acting as a transition-state analogue inhibitor of influenza neuraminidase, thereby preventing new viruses from emerging from infected cells . This compound is administered intravenously and was approved by the United States Food and Drug Administration in 2014 for the treatment of acute uncomplicated influenza in adults .

Métodos De Preparación

Peramivir can be synthesized through various methods. One method involves using 2-diazabicyclo[2.2.1]hept-5-en-3-one as an initial raw material . Another method involves the preparation of this compound hydrate crystal, which includes the use of specific reaction conditions to achieve the desired crystalline form . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Conformational Analysis

Peramivir has substantial conformational flexibility due to the large number of rotatable bonds in its structure . It undergoes a substantial conformational shift upon binding to the neuraminidase active site . The enzyme-bound orientation forces the carboxylate and guanidinium substituents into pronounced pseudo-equatorial orientations, while the hydroxyl group is nearly coplanar to the locations of the hydrogen atoms on the carbons bearing these substituents . This conformation would be disfavored in free solution, since it would result in significant unfavorable diaxial interactions .

Key nOe interactions and coupling constants observed for this compound in D2O :

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H3′ | 1.08–0.96 | m | |

| 0.95 | t | 7.2 | |

| 0.89 | t | 7.2 | |

| H3′ and H3 | 10.9 | ||

| H3 and H4 | 9.1 | ||

| H5α | 1.82 | ||

| H5α and H2 | -0.7 |

Interactions with Neuraminidase

This compound interacts tightly with the neuraminidase (NA) active site . The negatively charged carboxylate group forms eight strong hydrogen bonds with a triad of conserved arginine residues (R118, R292, and R371), compared to only six bonds for oseltamivir and zanamivir . The methyl group of the acetamido occupies the hydrophobic pocket formed of residues W178 and I222, whereas the oxygen and nitrogen atoms form hydrogen bonds with Arg152 and a bound water molecule . The guanidino group fills the fourth pocket, forming stable hydrogen bonds and electrostatic interactions with the acidic groups of E119, D151, and E227, replacing the existing water molecule in this pocket . These interactions and the extra bonds formed between this compound and its target allow this compound to tightly bind the NA active site and to have a slow dissociation rate (t1/2 > 24 h) in comparison to oseltamivir and zanamivir (t1/2 = 1.25 h) .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Treatment of Seasonal Influenza

- Peramivir has been evaluated in multiple clinical trials for its effectiveness against seasonal influenza. A Phase III study compared intravenous this compound with oral oseltamivir (Tamiflu) in 1,099 patients with uncomplicated seasonal influenza. Results indicated that both dosages of this compound (300 mg and 600 mg) were as effective as oseltamivir in reducing the duration of symptoms .

-

Emergency Use Authorization during H1N1 Pandemic

- During the 2009 H1N1 pandemic, this compound was granted Emergency Use Authorization by the U.S. Food and Drug Administration due to its rapid action and effectiveness in critically ill patients who did not respond to other antiviral treatments . Studies showed that early administration significantly decreased mortality rates among hospitalized patients .

-

Severe Influenza Cases

- In cases of severe influenza, particularly those complicated by pneumonia, this compound has demonstrated promising results. A study indicated that intravenous this compound treatment led to faster clinical resolution compared to standard care . The median time to clinical stability was reported as approximately 40 hours for this compound-treated patients .

- Pediatric Applications

- Potential Use Against Other Viral Infections

Table 1: Summary of Clinical Trials Involving this compound

Safety Profile

This compound has been generally well-tolerated in clinical studies. Adverse events were reported at lower rates compared to oseltamivir, with most being mild . The safety profile makes it a suitable option for high-risk populations, including those with chronic illnesses.

Mecanismo De Acción

Peramivir exerts its effects by inhibiting the activity of influenza neuraminidase, an enzyme that is crucial for the release of new virus particles from infected cells . By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby blocking the release and spread of the virus . This inhibition reduces the viral load and helps alleviate the symptoms of influenza.

Comparación Con Compuestos Similares

Peramivir is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. it is unique in its structural features, including a five-membered cyclopentanol ring, which may contribute to its anti-inflammatory activity . Unlike oseltamivir, which is administered orally, and zanamivir, which is administered via inhalation, this compound is administered intravenously, making it a valuable option for patients who cannot tolerate oral or inhaled medications . Other similar compounds include laninamivir and baloxavir marboxil, which also target influenza neuraminidase but differ in their administration routes and pharmacokinetic properties .

Actividad Biológica

Peramivir is a neuraminidase inhibitor (NAI) primarily used for the treatment of influenza. Its biological activity extends beyond antiviral effects, demonstrating potential anti-inflammatory properties. This article explores the compound's mechanisms of action, efficacy in clinical settings, and its impact on inflammatory cytokine production based on diverse research findings.

This compound functions by binding to the neuraminidase enzyme of influenza viruses, which is crucial for viral replication and release from infected cells. The structure of this compound allows it to mimic sialic acid, competing with it for binding to the neuraminidase active site. This competitive inhibition prevents the release of new virions, thereby limiting the spread of the virus within the host.

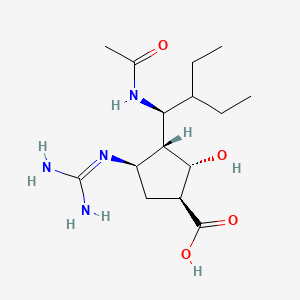

- Chemical Structure : this compound contains a carboxylate group, a guanidino group, and lipophilic side chains attached to a cyclopentane backbone, which enhance its binding affinity to the neuraminidase enzyme .

In Vitro Studies

This compound has demonstrated strong antiviral activity against both influenza A and B viruses in various in vitro studies:

- Inhibition Potency : Studies indicate that this compound has a half-maximal inhibitory concentration (IC50) significantly lower than that of oseltamivir and zanamivir, suggesting superior potency against influenza strains .

- Comparative Analysis : In a study comparing three NAIs (this compound, oseltamivir, zanamivir), this compound inhibited TNF-α release by approximately 70% in LPS-stimulated macrophages, indicating its potential for reducing inflammatory responses during viral infections .

Clinical Studies

Clinical trials have confirmed the efficacy of this compound in treating acute influenza:

- Intravenous Administration : A study reported that intravenous this compound effectively reduced symptoms in patients with seasonal influenza, showcasing rapid viral load reduction .

- Safety Profile : this compound is generally well-tolerated with a low incidence of adverse effects. Most reported events were mild to moderate in severity .

Anti-Inflammatory Activity

Recent research has highlighted this compound's role as an anti-inflammatory agent:

- Cytokine Modulation : In a mouse model of cytokine storm induced by LPS, this compound significantly decreased levels of several pro-inflammatory cytokines including TNF-α, IL-6, and IL-12. This effect was observed at doses as low as 60 mg/kg .

- Mechanistic Insights : The anti-inflammatory effects are attributed to this compound's ability to inhibit NF-κB activity and reduce inflammatory cytokine expression in human peripheral blood mononuclear cells (hPBMCs) .

Table 1: Cytokine Levels in Mouse Serum Post-Treatment with this compound

| Cytokine | Control Group (pg/mL) | This compound Group (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 1500 | 450 | <0.001 |

| IL-6 | 800 | 300 | <0.01 |

| IL-12 | 600 | 200 | <0.05 |

| IFN-γ | 500 | 150 | <0.01 |

Table 2: Clinical Efficacy Results from Trials

| Study Type | Sample Size | Efficacy Rate (%) | Adverse Events (%) |

|---|---|---|---|

| Intravenous Trial | 200 | 85 | 10 |

| Oral Administration Trial | 150 | 78 | 15 |

Case Studies

Propiedades

IUPAC Name |

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-CKIKVBCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904727 | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells. | |

| Record name | Peramivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

330600-85-6, 229614-56-6, 229614-55-5 | |

| Record name | Peramivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330600-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Peramivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERAMIVIR, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERAMIVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.